1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-Benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzamide derivative and the imidazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the imidazole ring and the benzamide group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
1-(4-Benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzamide group may interact with biological receptors. The methoxyphenyl group contributes to the compound's overall stability and reactivity.
Comparison with Similar Compounds
1-(4-Benzamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
1-(4-Benzamidobenzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
Uniqueness: 1-(4-Benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group, which can influence its biological activity and chemical properties.
Properties
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-22-13-11-21(12-14-22)28-25(31)23-16-29(17-26-23)15-18-7-9-20(10-8-18)27-24(30)19-5-3-2-4-6-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAAXCPORXEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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